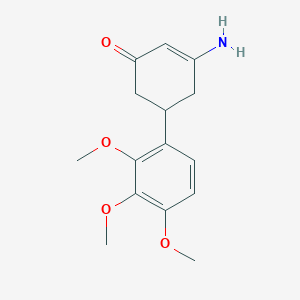

3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one

Description

3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 2,3,4-trimethoxyphenyl substituent at position 5 and an amino group at position 2. Its molecular formula is inferred as C₁₅H₁₉NO₄ (molecular weight ~277.3 g/mol). The compound’s structure combines a conjugated enone system with electron-rich methoxy groups, which are critical for interactions with biological targets such as tubulin, a protein involved in microtubule dynamics .

Properties

IUPAC Name |

3-amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,8-9H,6-7,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSLILBIUXNJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC(=CC(=O)C2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204098 | |

| Record name | 2-Cyclohexen-1-one, 3-amino-5-(2,3,4-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428139-48-3 | |

| Record name | 2-Cyclohexen-1-one, 3-amino-5-(2,3,4-trimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 3-amino-5-(2,3,4-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H21N1O4

- Molecular Weight : 305.34 g/mol

- CAS Number : Not specifically listed but related compounds exist with similar structures.

The compound features a cyclohexene core substituted with an amino group and a trimethoxyphenyl moiety, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds structurally related to 3-amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one exhibit significant anti-inflammatory properties. For instance:

- A study highlighted the COX inhibition profile of trimethoxyphenyl derivatives, where certain compounds demonstrated selective inhibition of COX-2, a key enzyme in the inflammatory pathway. The binding interactions were characterized through molecular docking studies, revealing essential hydrogen bonds and hydrophobic contacts that enhance selectivity for COX-2 over COX-1 .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions of 3-amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one with various biological targets:

- These studies suggest that the compound can effectively bind to COX enzymes, indicating its potential as a lead candidate for developing safer NSAIDs. The computational analysis provides insights into the pharmacokinetic profiles and possible therapeutic windows for this compound .

Case Study 1: In Vitro Evaluation of Anti-inflammatory Effects

In an experimental setup involving the evaluation of anti-inflammatory agents:

- Compounds similar to 3-amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one were tested against ovine COX-1 and human recombinant COX-2. The results indicated that specific derivatives exhibited potent inhibitory effects on COX enzymes while maintaining a favorable safety profile compared to traditional NSAIDs like meloxicam .

Case Study 2: Pharmacokinetic Analysis

A comprehensive pharmacokinetic analysis was conducted for derivatives containing the trimethoxyphenyl group:

- The analysis revealed that certain derivatives showed enhanced bioavailability and reduced side effects compared to existing NSAIDs. This suggests that modifications to the structure of cyclohexenones can yield compounds with improved therapeutic indices .

Mechanism of Action

The mechanism by which 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can enhance binding affinity to certain proteins, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Cyclohexenone vs. Cycloheptatrienone Derivatives

- MTC (2-Methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one): Features a seven-membered cycloheptatrienone ring instead of cyclohexenone. Demonstrated potent binding to tubulin’s colchicine site via competition assays . The expanded ring may enhance π-π stacking but reduce conformational rigidity compared to the six-membered cyclohexenone scaffold in the target compound.

Substituent Modifications at Position 5

- 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4): Replaces the 2,3,4-trimethoxyphenyl group with a methyl group. Molecular weight: 125.17 g/mol (vs. ~277.3 g/mol for the target compound). Reduced lipophilicity (logP ~1.2 vs. ~2.8 for the target compound), impacting membrane permeability .

- 5-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one (CAS 1020252-08-7): Substitutes the trimethoxyphenyl group with a phenyl ring and adds a trifluoromethyl-anilino group.

Key Observations :

Hydrogen Bonding and Crystal Packing

- 3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone (): Exhibits a 3D hydrogen-bonded network (N–H⋯O and C–H⋯O interactions) stabilizing its crystal structure. Comparable amino-enone systems in the target compound may adopt similar intermolecular interactions, influencing solubility and stability .

Physicochemical Properties

Mechanistic Insights and Binding Affinity

- Competition Assays: MTC and R-PT (colchicine-site ligands) are displaced by structurally related inhibitors, suggesting shared binding modes . The target compound’s trimethoxyphenyl group likely engages in hydrophobic interactions similar to MTC, while its amino group may form hydrogen bonds with tubulin’s polar residues .

- Electron-Donating Methoxy Groups : Enhance binding to the colchicine site by modulating electron density and steric fit, as seen in patent compounds with antitumor activity .

Biological Activity

3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

- CAS Number : 1428139-48-3

Synthesis

The synthesis of 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one typically involves the condensation of appropriate precursors through various organic reactions. The compound belongs to the class of chalcones, which are known for their diverse biological activities.

Antiproliferative Effects

Research indicates that chalcone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one can inhibit cell growth in breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Chalcone derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one may possess antibacterial and antifungal activities. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Properties

There is evidence suggesting that this compound may exhibit anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and the modulation of inflammatory pathways could provide therapeutic benefits. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of chalcone derivatives found that 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one significantly reduced the viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of chalcone derivatives including 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one were tested against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited notable inhibitory effects on both organisms, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.